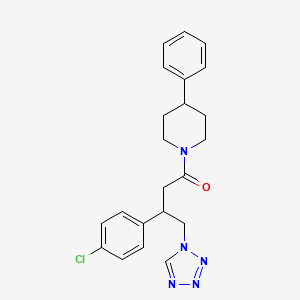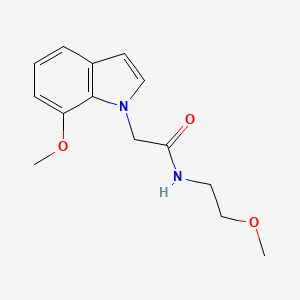
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrazole group, and the coupling of the aromatic rings. Common reagents used in these reactions include chlorobenzene, phenylpiperidine, and tetrazole. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)propan-1-one
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)butan-1-ol
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-2-one
Uniqueness
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H24ClN5O |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H24ClN5O/c23-21-8-6-18(7-9-21)20(15-28-16-24-25-26-28)14-22(29)27-12-10-19(11-13-27)17-4-2-1-3-5-17/h1-9,16,19-20H,10-15H2 |
Clave InChI |
ZEVONIRHVOCYFG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12177855.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12177860.png)
![3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12177861.png)
![1,3,4-Oxadiazole-2-acetamide, alpha-[(2,2-dimethyl-1-oxopropyl)amino]-5-(4-methylphenyl)-](/img/structure/B12177867.png)
![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177871.png)
![N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177880.png)
![(4-Butoxy-3,5-dichlorophenyl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone](/img/structure/B12177892.png)


![N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12177904.png)
![4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B12177910.png)
![methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B12177920.png)

![2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12177928.png)
